N-[(2-methylphenyl)methyl]pyridin-3-amine
Description
N-[(2-Methylphenyl)methyl]pyridin-3-amine is a pyridine-derived compound featuring a benzylamine group substituted with a 2-methylphenyl moiety. This structure combines aromatic and amine functionalities, making it a candidate for diverse applications, including medicinal chemistry and materials science.
Properties
Molecular Formula |
C13H14N2 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
N-[(2-methylphenyl)methyl]pyridin-3-amine |
InChI |
InChI=1S/C13H14N2/c1-11-5-2-3-6-12(11)9-15-13-7-4-8-14-10-13/h2-8,10,15H,9H2,1H3 |
InChI Key |
RQOLPZYDNORSCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CNC2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methylphenyl)methyl]pyridin-3-amine typically involves the reaction of 2-methylbenzylamine with 3-bromopyridine under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the amine group of 2-methylbenzylamine attacks the bromine-substituted carbon of 3-bromopyridine, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of more efficient catalysts and greener solvents can make the process more sustainable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methylphenyl)methyl]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various functionalized pyridine derivatives.
Scientific Research Applications
N-[(2-methylphenyl)methyl]pyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2-methylphenyl)methyl]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
Comparison with Similar Compounds
N-[(4-Fluorophenyl)methyl]pyridin-3-amine ()
- Structure : Fluorine substitution at the para-position of the phenyl ring.
- Impact : Fluorine’s electronegativity may enhance metabolic stability and binding affinity in biological systems compared to methyl groups.
- Molecular Weight : 202.23 g/mol (vs. ~199.25 g/mol for the target compound, assuming similar backbone).
N-[(3-Nitrophenyl)methyl]pyridin-3-amine ()
- Structure : Nitro group at the meta-position.
- Higher molecular weight (229.23 g/mol) may influence solubility.
N-{[2-(Trifluoromethyl)phenyl]methyl}pyridin-3-amine ()
- Structure : Trifluoromethyl group at the ortho-position.
- Impact : The CF₃ group increases lipophilicity (logP) and steric bulk, which could enhance membrane permeability in drug design. Molecular weight: 252.24 g/mol.
Pyridine Ring Modifications
7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine ()
- Structure : Imidazo[1,2-a]pyridine fused ring system.
- Impact : The fused ring enhances π-π stacking interactions, correlating with antimicrobial activity against Gram-positive bacteria (e.g., Proteus spp.) .
Physicochemical Data
Biological Activity
N-[(2-methylphenyl)methyl]pyridin-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of the biological activity, mechanisms of action, and relevant research findings related to this compound.
| Property | Value |
|---|---|
| Molecular Formula | C13H14N2 |
| Molecular Weight | 198.26 g/mol |
| IUPAC Name | This compound |
| InChI Key | YWMXEBXUAWFEJQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)CNC2=CN=CC=C2 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Antimicrobial Activity : The compound has demonstrated potential against a range of pathogenic bacteria, including resistant strains such as Staphylococcus aureus and Escherichia coli. It appears to inhibit bacterial cell wall synthesis, similar to other known antibiotics .
- Anticancer Properties : Preliminary studies suggest that this compound may act as an inhibitor of certain tyrosine kinases, which are crucial in cancer cell proliferation. By disrupting these pathways, the compound could potentially halt tumor growth .
Case Studies
- Antimicrobial Efficacy : A study conducted on various derivatives of the compound indicated significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 0.5 to 5 μg/mL against Mycobacterium tuberculosis and other Gram-positive bacteria .
- Cytotoxicity Against Cancer Cells : In vitro tests revealed that this compound exhibited cytotoxic effects on human cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves apoptosis induction, which was confirmed through flow cytometry assays .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 3-Methyl-N-(pyrimidin-5-ylmethyl)pyridin-2-amine | Pyridine derivative | Antimicrobial and anticancer |
| N-Phenylpyridin-3-amine | Simple amine | Limited biological activity |
| 3-Aminopyridine | Basic structure | General pharmacological interest |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
